molecular formula C18H15N5OS B10874607 (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10874607
M. Wt: 349.4 g/mol
InChI Key: ZRUUHIJIVQACDI-UHFFFAOYSA-N
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Description

(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the formation of the pyrazolone core, and finally, the introduction of the pyridine moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can help in achieving high efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the reduced form of the compound.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require high stability and performance.

Mechanism of Action

The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-4-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H15N5OS

Molecular Weight

349.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-methyl-4-(C-methyl-N-pyridin-3-ylcarbonimidoyl)-1H-pyrazol-3-one

InChI

InChI=1S/C18H15N5OS/c1-11(20-13-6-5-9-19-10-13)16-12(2)22-23(17(16)24)18-21-14-7-3-4-8-15(14)25-18/h3-10,22H,1-2H3

InChI Key

ZRUUHIJIVQACDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=CN=CC=C4)C

Origin of Product

United States

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